molecular formula C9H14O4 B8619927 1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl-

1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl-

Cat. No.: B8619927
M. Wt: 186.20 g/mol
InChI Key: DMFXELXNQPXPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl- is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-4-9(7(10)11)5-12-8(2,3)13-6-9/h4H,1,5-6H2,2-3H3,(H,10,11)

InChI Key

DMFXELXNQPXPLO-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C=C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester (150 mg, 0.7 mmol) in tetrahydrofuran (3 mL) was stirred at 5° C. under nitrogen. A solution of lithium hydroxide monohydrate (59 mg, 1.4 mmol) in water (1 mL) was added and the reaction mixture was stirred at 5° C. for 30 minutes and then at room temperature for 5 hours. Methanol (0.5 mL) was added to give a clear solution and the reaction mixture was stirred at room temperature for 22 hours. The solvent was evaporated. Water (2 mL) was added to the residue and the solution was acidified to pH 2 with 2 M hydrochloric acid. Brine was added and the mixture was extracted with ethyl acetate. The organic extracts were combined, washed with brine. The organic extract was separated, washed with water (×5), and brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated to afford the title compound (117 mg, 90%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 1.44 (s, 3H), 1.49 (s, 3H), 3.91 (d, J=12.0 Hz, 2H), 4.32 (d, J=12.0 Hz, 2H), 5.30 (d, J=17.8 Hz, 1H), 5.35 (d, J=10.7 Hz, 1H), 5.76 (dd, J=17.8, 10.7 Hz, 1H). LCMS (m/z) 185.1 [M−H], Tr=1.26 min.
Name
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
90%

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